![molecular formula C5H6ClNO3 B2927086 3-(Chloroacetyl)-1,3-oxazolidin-2-one CAS No. 460313-68-2](/img/structure/B2927086.png)
3-(Chloroacetyl)-1,3-oxazolidin-2-one
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Overview
Description
The compound “3-(Chloroacetyl)-1,3-oxazolidin-2-one” likely contains a chloroacetyl group and an oxazolidinone ring. Chloroacetyl chloride is a chlorinated acyl chloride and a bifunctional compound, making it a useful building block chemical . Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms and two heteroatoms (oxygen and nitrogen).
Synthesis Analysis
While specific synthesis methods for “3-(Chloroacetyl)-1,3-oxazolidin-2-one” are not available, chloroacetyl compounds can be synthesized from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene . The synthesis of oxazolidinones typically involves the cyclization of β-amino alcohols .Molecular Structure Analysis
The molecular structure of “3-(Chloroacetyl)-1,3-oxazolidin-2-one” would likely involve a five-membered oxazolidinone ring with a chloroacetyl group attached. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Chloroacetyl compounds can participate in a variety of reactions due to the presence of the acyl chloride and chloro groups . Oxazolidinones can undergo reactions at the carbonyl group or at the ring nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Chloroacetyl)-1,3-oxazolidin-2-one” would depend on its specific structure. Chloroacetyl chloride is a colorless to yellow liquid with a density of 1.42 g/mL .Scientific Research Applications
Synthesis of Reactive Polymers
3-(Chloroacetyl)-1,3-oxazolidin-2-one: is utilized in the synthesis of reactive polymers. These polymers are often used as polymeric reagents or supports in biochemical and chemical applications. The compound serves as a precursor for functional esters, which are essential for creating polymers with chemically reactive functional groups .
Antigen-Specific Cell Staining
In immunology, 3-(Chloroacetyl)-1,3-oxazolidin-2-one has been explored for its role in antigen-specific cell staining. It enhances substrate retention in cells by forming a covalent bond with intracellular proteins, which is crucial for improving the accuracy of cell labeling techniques .
Synthesis of (Meth)Acrylates
The compound is involved in the synthesis of (meth)acrylate-based monomers and polymers. These materials are significant in the preparation of polymers with specific properties such as chemical, physicochemical, or biochemical functions. The chloroacetyl group in 3-(Chloroacetyl)-1,3-oxazolidin-2-one reacts with alcohols and amines to facilitate the synthesis of these functional polymers .
Green Chemistry Applications
3-(Chloroacetyl)-1,3-oxazolidin-2-one: contributes to green chemistry by providing a pathway to synthesize biologically relevant compounds like 1,2,3-triazoles. These compounds have significant applications in pharmaceutical chemistry, and the use of 3-(Chloroacetyl)-1,3-oxazolidin-2-one aligns with the principles of green chemistry, which emphasizes atom economy and minimizing waste .
Ullmann Reaction
This compound is also used in the Ullmann reaction, which is a method for forming carbon-carbon bonds in organic synthesis. It’s part of a broader trend towards more sustainable and environmentally friendly chemical processes .
Chemical Modification of Polymers
Lastly, 3-(Chloroacetyl)-1,3-oxazolidin-2-one is used for the chemical modification of non-functional polymers. By attaching functional groups to polymers, researchers can create materials with new and desirable properties for various industrial applications .
Mechanism of Action
Target of Action
It’s structurally similar to local anesthetics, which primarily act on nerve endings or around nerve trunks . They are combined with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
Given its structural similarity to local anesthetics, it might affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
Local anesthetics, which it resembles, are known to impact the sodium ion channels on nerve membranes, affecting the transmission of nerve impulses .
Result of Action
It’s suggested that it might have an anti-pain hypersensitivity effect due to its structural similarity to lidocaine .
Action Environment
Factors such as light, temperature, metal ions, water, oxygen, and altitude are known to influence the metabolism of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-chloroacetyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQHZKRXGGXTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetyl)-1,3-oxazolidin-2-one |
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